molecular formula C21H26FN5O2 B2761731 7-(4-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 851937-90-1

7-(4-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2761731
CAS No.: 851937-90-1
M. Wt: 399.47
InChI Key: KMCPMHJKQUVNRE-UHFFFAOYSA-N
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Description

7-(4-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is a synthetic xanthine derivative intended for research and development purposes. This compound is part of a class of chemically modified purines described in patent literature, which are investigated for their potential biological activities. Its molecular structure features a xanthine core substituted at the 1 and 3 positions with methyl groups, and at the 7 and 8 positions with more complex benzyl and aminomethyl groups. The 7-position is substituted with a 4-fluorobenzyl group, a common pharmacophore that can influence molecular binding and pharmacokinetics. The 8-position is modified with a (4-methylpiperidin-1-yl)methyl moiety, which incorporates a basic nitrogen atom and can enhance solubility and receptor interaction. This specific arrangement of substituents is designed to explore structure-activity relationships, particularly in modulating specific enzyme or receptor targets. Researchers may utilize this compound in biochemical assays, high-throughput screening, and as a standard in analytical studies to understand the properties of xanthine-based scaffolds. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and conduct a thorough literature review, including the foundational patent US20040077645A1 , prior to use.

Properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN5O2/c1-14-8-10-26(11-9-14)13-17-23-19-18(20(28)25(3)21(29)24(19)2)27(17)12-15-4-6-16(22)7-5-15/h4-7,14H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCPMHJKQUVNRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is a synthetic derivative belonging to the class of purine analogs. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer research and pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H28FN5O2C_{21}H_{28}FN_5O_2, with a molecular weight of approximately 389.48 g/mol. The presence of the fluorobenzyl group and the piperidine moiety contributes to its unique biological profile.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer cell proliferation and survival.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

Compound Cell Line IC50 (µM) Reference
Compound AMDA-MB-2315.0
Compound BA5493.4
Compound CNCI-H197510.0

These results suggest that modifications in the structure can enhance the inhibitory potency against specific cancer targets.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that the introduction of various substituents on the purine core can significantly influence biological activity. For example:

  • Fluorobenzyl Substitution : Enhances binding affinity to target receptors.
  • Piperidine Moiety : Increases solubility and bioavailability.
  • Dimethyl Groups : Contribute to receptor selectivity.

Case Study 1: Inhibition of EGFR

A study examining compounds with similar structures reported that certain derivatives exhibited potent inhibition against the epidermal growth factor receptor (EGFR), a key player in tumorigenesis:

  • Compound D : IC50 = 20 nM against EGFR.

This indicates that structural modifications can lead to enhanced specificity and potency against critical oncogenic pathways .

Case Study 2: Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related studies suggest favorable absorption and distribution profiles in vivo. Toxicological assessments indicate a need for further investigation into long-term effects and safety profiles.

Scientific Research Applications

Therapeutic Potential

The compound has been investigated for its therapeutic applications in various disorders:

  • CNS Disorders : It shows promise in treating cognitive impairments and neurodegenerative diseases such as Alzheimer's disease. Its mechanism may involve modulation of neurotransmitter systems, particularly through interactions with dopamine and norepinephrine transporters .
  • Metabolic Syndrome : Research indicates that it may help manage conditions like type 2 diabetes and obesity by inhibiting specific enzymes such as 11β-hydroxysteroid dehydrogenase type 1, which plays a role in glucose metabolism .

Anticancer Activity

Recent studies have highlighted its potential as an anticancer agent. The compound was evaluated by the National Cancer Institute and demonstrated significant cytotoxic effects against a panel of cancer cell lines. The mean growth inhibition values indicated that it could be a candidate for further development as an anticancer drug .

Pharmacological Studies

Pharmacological studies have shown that this compound exhibits high affinity for various receptors involved in neurotransmission. This suggests its potential use in developing treatments for psychiatric disorders .

Case Study 1: Anticancer Activity

In a study conducted by the National Cancer Institute, the compound was subjected to a single-dose assay across approximately sixty cancer cell lines. Results indicated a mean growth inhibition rate of 12.53%, suggesting effective anticancer properties that warrant further investigation into its mechanism of action and potential therapeutic applications .

Case Study 2: CNS Disorder Treatment

A pharmacological study explored the compound's effects on neurotransmitter uptake inhibition. It demonstrated high affinity for dopamine transporters and moderate affinity for norepinephrine transporters, indicating its potential role in treating mood disorders and cognitive decline associated with aging .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and physicochemical comparisons with analogous purine-2,6-dione derivatives:

Compound Name Substituent at Position 8 Molecular Formula Molecular Weight (g/mol) Key Structural Differences Potential Biological Implications
7-(4-Fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione (4-Methylpiperidin-1-yl)methyl C₂₂H₂₇FN₆O₂ 426.49 4-Methylpiperidinyl group introduces a tertiary amine and steric bulk. Enhanced selectivity for adenosine A₂A receptors due to steric hindrance .
7-(4-Fluorobenzyl)-1,3-dimethyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione () Piperidin-1-yl C₁₉H₂₂FN₅O₂ 371.42 Unsubstituted piperidine ring (lacks methyl group). Reduced metabolic stability compared to 4-methylpiperidinyl analogs .
8-(4,4-Difluoropiperidine-1-carbonyl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione () 4,4-Difluoropiperidine-1-carbonyl C₁₆H₁₈F₂N₆O₃ 380.35 Difluoropiperidine carbonyl group increases electronegativity and polarity. Potential PDE4 inhibition due to electron-withdrawing fluorine atoms enhancing hydrogen bonding .
8-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione () [4-(4-Fluorophenyl)piperazin-1-yl]methyl C₂₈H₃₁FN₆O₂ 502.59 Bulky 4-fluorophenylpiperazinyl group and 3-phenylpropyl chain. Possible dual-target activity (e.g., adenosine receptors and serotonin receptors) .
8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione () (4-Ethylpiperazin-1-yl)methyl C₂₅H₃₅N₇O₂ 477.60 Ethyl group on piperazine increases basicity and solubility. Improved pharmacokinetics due to enhanced water solubility .

Key Observations:

Substituent Flexibility : Modifications at position 8 significantly alter physicochemical properties. For example:

  • Piperidine vs. Piperazine : Piperazine derivatives (e.g., ) exhibit higher solubility due to additional nitrogen atoms, whereas piperidine analogs () are more lipophilic .
  • Fluorine Substitution : The 4-fluorobenzyl group (common in all compounds) enhances metabolic stability by resisting oxidative degradation .

Biological Activity Trends: Adenosine Receptor Binding: The 4-methylpiperidinyl group in the target compound may favor A₂A receptor antagonism, as steric bulk reduces off-target interactions . Enzyme Inhibition: Carbonyl-containing substituents (e.g., ) are associated with PDE4 inhibition due to hydrogen-bonding capabilities .

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., piperidine in ) are synthesized in fewer steps compared to those with complex groups like 4-fluorophenylpiperazinyl () .

Research Findings and Structural Analysis

  • Crystallographic Data : The SHELX software suite () has been pivotal in resolving the crystal structures of similar purine derivatives, confirming substituent conformations and hydrogen-bonding networks critical for activity .
  • Synthetic Routes : Direct C-H amidation () enables efficient functionalization at position 8, avoiding multi-step protection/deprotection strategies .
  • Metabolic Studies : Piperazine derivatives (e.g., ) show slower hepatic clearance compared to piperidine analogs, attributed to reduced cytochrome P450 interactions .

Q & A

Basic: What are the critical steps and challenges in synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis of this purine-dione derivative involves multi-step reactions, including:

  • Substitution and Alkylation: Introducing the 4-fluorobenzyl and 4-methylpiperidinylmethyl groups via nucleophilic substitution or alkylation under controlled pH and temperature .
  • Purification: Use column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. Evidence from similar compounds shows yields improve with slow addition of reagents and inert atmospheres (N₂/Ar) to prevent oxidation .

Key Challenges:

  • Steric Hindrance: Bulky substituents (e.g., 4-methylpiperidinylmethyl) require prolonged reaction times (12–24 hrs) at 60–80°C for complete substitution .
  • Byproduct Formation: Monitor reactions via TLC and optimize solvent systems (e.g., DMF for polar intermediates) to minimize side products .

Basic: Which spectroscopic methods are most reliable for confirming the compound’s structural integrity?

Answer:

  • 1H/13C/19F NMR: Assign peaks based on substituent-specific shifts. For example:
    • 4-Fluorobenzyl: Aromatic protons at δ 7.2–7.4 ppm (doublets, J = 8.5 Hz); 19F signal near -115 ppm .
    • Piperidinylmethyl: Methyl groups at δ 1.2–1.4 ppm (triplets) and δ 2.3–2.5 ppm (multiplet for N–CH₂) .
  • HRMS: Confirm molecular weight (e.g., calculated vs. observed m/z for C₂₃H₂₆FN₅O₂: 439.45 g/mol) with <2 ppm error .
  • X-ray Crystallography: If crystals are obtainable (e.g., via slow evaporation in ethanol), use to resolve stereochemistry and intermolecular interactions, as demonstrated in related fluorobenzyl purine derivatives .

Basic: What in vitro assays are recommended for initial pharmacological profiling?

Answer:

  • Kinase Inhibition Assays: Test against adenosine receptor subtypes (A₁, A₂A) using competitive binding assays with [³H]CCPA or [³H]ZM241385. IC₅₀ values <100 nM suggest high affinity .
  • Cellular Uptake Studies: Use fluorescent labeling (e.g., BODIPY tags) to assess permeability in Caco-2 cells, a model for blood-brain barrier penetration .
  • Cytotoxicity Screening: Employ MTT assays in HEK293 or HepG2 cells at 1–100 µM concentrations to rule out nonspecific toxicity .

Advanced: How can computational modeling predict this compound’s interaction with adenosine receptors?

Answer:

  • Molecular Docking: Use crystal structures of A₂A receptors (PDB: 4EIY) to model ligand binding. Key interactions:
    • Fluorobenzyl group: Hydrophobic contacts with Phe168 and π-stacking with His264.
    • Piperidinylmethyl: Hydrogen bonding with Asn253 .
  • MD Simulations: Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of the ligand-receptor complex. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .

Validation: Compare predicted binding affinities with experimental IC₅₀ values from radioligand assays. Discrepancies >10-fold suggest revisiting protonation states or tautomer models .

Advanced: How to resolve contradictions between in vitro activity and in vivo efficacy in related compounds?

Answer:

  • Metabolic Stability: Perform microsomal assays (human/rat liver microsomes) to identify rapid degradation. For example, CYP3A4-mediated oxidation of the piperidinyl group may reduce bioavailability .
  • PK/PD Modeling: Measure plasma half-life (t₁/₂) and tissue distribution in rodent models. If brain penetration is low, modify substituents (e.g., replace 4-methylpiperidinyl with morpholino) to enhance solubility .
  • Off-Target Screening: Use broad-panel kinase profiling (Eurofins) to identify unintended targets (e.g., PDE5 or P2Y receptors) that may mask therapeutic effects .

Advanced: What strategies improve regioselectivity during alkylation of the purine core?

Answer:

  • Protecting Groups: Temporarily block N⁷ with a trityl group to direct alkylation to N⁹. Deprotect later with TFA .
  • Solvent Effects: Use polar aprotic solvents (e.g., DMF) to stabilize transition states and favor desired regiochemistry .
  • Catalysis: Add KI (10 mol%) to enhance leaving-group displacement in SN2 reactions .

Example: A related 8-substituted purine achieved 85% regioselectivity using trityl protection and DMF at 50°C .

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